The Synthesis and Properties of 1,2-Bis(diphenylphosphino)ethane (dppe): A Comprehensive Technical Guide
The Synthesis and Properties of 1,2-Bis(diphenylphosphino)ethane (dppe): A Comprehensive Technical Guide
This guide provides an in-depth exploration of 1,2-bis(diphenylphosphino)ethane, a cornerstone bidentate phosphine ligand in modern chemistry. Commonly known as dppe, its unique structural characteristics, featuring two diphenylphosphino groups linked by an ethylene bridge, enable it to form stable chelate rings with transition metals. This property is fundamental to its widespread application in catalysis, coordination chemistry, and materials science. This document will detail the synthesis of dppe, its key physicochemical properties, and its significant applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
The Synthetic Pathway to 1,2-Bis(diphenylphosphino)ethane (dppe)
The most prevalent and reliable synthesis of dppe involves the alkylation of sodium diphenylphosphide (NaPPh₂) with 1,2-dichloroethane.[1][2] This method is favored for its high yield and the relative accessibility of the starting materials. The causality behind this synthetic choice lies in the nucleophilic character of the diphenylphosphide anion, which readily displaces the chloride ions from the electrophilic 1,2-dichloroethane in a classic SN2 reaction.[3]
The precursor, sodium diphenylphosphide, is typically generated in situ from the reaction of triphenylphosphine with metallic sodium.[1][4] This reaction proceeds via a reductive cleavage of a phenyl group from the phosphorus center.
Key Reaction Steps
The synthesis can be conceptually broken down into two primary stages:
-
Formation of the Nucleophile: The generation of sodium diphenylphosphide from triphenylphosphine and sodium metal.
-
Alkylation: The subsequent reaction of sodium diphenylphosphide with 1,2-dichloroethane to form the dppe ligand.
Caption: Workflow for the synthesis of dppe.
Detailed Experimental Protocol
The following protocol is a self-validating system, designed for robustness and reproducibility. All operations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials:
-
Triphenylphosphine (P(C₆H₅)₃)
-
Sodium metal (Na)
-
1,2-Dichloroethane (ClCH₂CH₂Cl)
-
Liquid ammonia (NH₃(l))
-
Dry diethyl ether ((C₂H₅)₂O)
-
Methanol (CH₃OH)
-
1-Propanol (CH₃CH₂CH₂OH)
-
Deionized water
Procedure:
-
Preparation of Sodium Diphenylphosphide:
-
In a three-necked flask equipped with a mechanical stirrer and a dry ice/acetone condenser, condense approximately 300 mL of dry ammonia gas at -78 °C.[4]
-
Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the liquid ammonia. The solution will turn a deep blue color, indicating the presence of solvated electrons.[4]
-
Over a period of 10 minutes, add 32.7 g (0.12 mol) of triphenylphosphine. The solution will transition to an orange color, characteristic of sodium diphenylphosphide.[4][5] Stir the mixture for one hour.[4] The underlying chemistry involves the reductive cleavage of a P-C bond: P(C₆H₅)₃ + 2 Na → NaP(C₆H₅)₂ + NaC₆H₅[1]
-
-
Synthesis of dppe:
-
To the orange solution of sodium diphenylphosphide, add a solution of 10 mL (0.12 mol) of 1,2-dichloroethane in 20 mL of dry diethyl ether.[4]
-
Allow the reaction mixture to slowly warm to room temperature. The orange color will dissipate as the sodium diphenylphosphide is consumed, and a white solid (dppe and NaCl) will precipitate.[4] The reaction is as follows: 2 NaP(C₆H₅)₂ + ClCH₂CH₂Cl → (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ + 2 NaCl[1][2]
-
-
Work-up and Purification:
-
Once the liquid ammonia has evaporated, wash the remaining solid with approximately 1 L of water to remove sodium chloride and other water-soluble byproducts.[4]
-
Subsequently, wash the solid with 200 mL of methanol.[4]
-
The crude white solid is then purified by recrystallization from hot 1-propanol. One or two recrystallizations may be necessary to obtain a pure product.[4]
-
Dry the purified white crystalline product under vacuum. A typical yield is around 74%.[4]
-
Physicochemical Properties of dppe
1,2-Bis(diphenylphosphino)ethane is a white, crystalline solid that is stable in air, a notable advantage for handling and storage compared to many other phosphine ligands.[2][6] It is soluble in many common organic solvents.[2][7]
| Property | Value | Source(s) |
| Chemical Formula | C₂₆H₂₄P₂ | [2] |
| Molar Mass | 398.42 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [6][8][9] |
| Melting Point | 140-142 °C (284-288 °F; 413-415 K) | [2] |
| Solubility | Soluble in organic solvents such as toluene and dichloromethane | [7][10] |
| ¹H NMR (CDCl₃) | δ 2.1 ppm (t, -CH₂-), δ 7.2 ppm (m, -C₆H₅) | [4] |
| Natural Bite Angle | 86° | [2] |
Chemical Reactivity and Applications
The utility of dppe stems from its ability to act as a strong chelating ligand for a wide variety of transition metals.[2] This chelation imparts significant stability to the resulting metal complexes, a phenomenon known as the chelate effect, which has an entropic advantage over monodentate ligands.[3][11]
Caption: Chelation of dppe to a metal center (M).
Coordination Chemistry and Catalysis
Dppe is a ubiquitous ligand in homogeneous catalysis.[2] Its complexes are employed in a multitude of catalytic transformations, including:
-
Hydrogenation and Hydroformylation: Dppe-metal complexes are effective catalysts for the addition of hydrogen or a formyl group across double bonds.[12]
-
Cross-Coupling Reactions: It is a key ligand in various cross-coupling reactions such as Suzuki and Heck couplings, which are fundamental for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals.[12]
-
Carbonylation Reactions: Dppe is utilized in reactions involving the insertion of carbon monoxide.[9]
The steric and electronic properties of dppe can be fine-tuned by modifying the phenyl groups, allowing for the optimization of catalytic activity and selectivity.[3]
Oxidation and Reduction Reactions
Dppe can be oxidized by conventional oxidants like hydrogen peroxide to form the corresponding phosphine oxides.[2] Selective mono-oxidation can be achieved through a multi-step process involving benzylation followed by hydrolysis.[1][2]
Reduction of dppe with strong reducing agents such as lithium metal leads to the cleavage of the phenyl groups, yielding the disecondary phosphine after hydrolysis.[2]
Safety and Handling
1,2-Bis(diphenylphosphino)ethane is considered hazardous and should be handled with appropriate safety precautions.[8] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8][13]
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[6] Wear suitable protective clothing, including gloves and safety goggles.[6][8] Avoid the formation of dust and aerosols.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is air-sensitive and should be stored under an inert atmosphere.[8][10] Keep away from strong oxidizing agents.[8][10]
Conclusion
1,2-Bis(diphenylphosphino)ethane is a versatile and indispensable ligand in the field of chemistry. Its straightforward synthesis, coupled with its excellent coordinating properties, has solidified its role in a vast array of chemical transformations. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in research and development.
References
-
1,2-Bis(diphenylphosphino)ethane. chemeurope.com. [Link]
-
1,2-Bis(diphenylphosphino)ethane. Wikipedia. [Link]
-
Using the force to synthesize (un)symmetric DPPE derivatives. Research Communities. [Link]
-
Newman, A. R., & Hackworth, C. A. (1983). Synthesis of 1,2-bis(Diphenylphosphino)ethane: An Advanced Undergraduate Lab. Journal of Chemical Education, 60(7), 627. [Link]
-
Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. ChemRxiv. [Link]
-
The Indispensable Role of 1,2-Bis(diphenylphosphino)ethane in Modern Catalysis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
1,2-Bis(diphenylphosphino)ethane. PubChem. [Link]
-
Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced undergraduate lab. Journal of Chemical Education. [Link]
-
1,2-bis(phosphino)ethane. Chemsrc. [Link]
-
1,2-Bis(diphenyl-phosphino)-ethane - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
The Indispensable Role of 1,2-Bis(diphenylphosphino)ethane Monooxide in Modern Catalysis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced. PDF Free Download. [Link]
-
1,2-Bis(dimethylphosphino)ethane. PubChem. [Link]
-
Preparation and NMR Spectroscopy of (1,2-Bis(diphenylphosphino)ethane)(η3-1,3-diarylallyl)- palladium Tetrafluoroborates. Correlation of Chemical Shifts with Hammett Substituent Constants and with the Regioselectivity of Nucleophilic Attack. Organometallics. [Link]
-
1,2-Bis(diphenylphosphino)ethane, 99%. Ottokemi. [Link]
-
Preparation and NMR Spectroscopy of (1,2-Bis(diphenylphosphino)ethane)(η3-1,3-diarylallyl)- palladium Tetrafluoroborates. Correlation of Chemical Shifts with Hammett Substituent Constants and with the Regioselectivity of Nucleophilic Attack. Organometallics. [Link]
Sources
- 1. 1,2-Bis(diphenylphosphino)ethane [chemeurope.com]
- 2. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datapdf.com [datapdf.com]
- 6. echemi.com [echemi.com]
- 7. CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. 1,2-Bis(diphenylphosphino)ethane, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. nbinno.com [nbinno.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
